Product packaging for 5-(4-Tert-butylphenyl)furan-2-carbaldehyde(Cat. No.:CAS No. 343604-13-7)

5-(4-Tert-butylphenyl)furan-2-carbaldehyde

Cat. No.: B3370205
CAS No.: 343604-13-7
M. Wt: 228.29 g/mol
InChI Key: YTOKXAQEJOFNOU-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)furan-2-carbaldehyde is a chemical compound with the CAS Number 343604-13-7 and a molecular formula of C15H16O2. It is a furan-carbaldehyde derivative supplied for use as a key pharmaceutical intermediate and building block in synthetic organic and medicinal chemistry. This compound is of significant research value as it serves as a precursor in the discovery and synthesis of novel, potent inhibitors of the histone acetyltransferase (HAT) p300 and its paralog CBP. These enzymes play a critical role in epigenetic regulation by acetylating histone lysine residues, a modification essential for gene transcription. Dysregulation of p300/CBP is implicated in various cancers, making it a promising therapeutic target. Inhibitors derived from this chemotype are competitive against the histone substrate and have shown high selectivity for p300/CBP, demonstrating strong activity against the proliferation of several tumor cell lines, including estrogen receptor-positive breast cancer cells. Researchers utilize this compound to develop probes for studying p300/CBP biology and as a pharmacological lead for drug development in oncology. It is analyzed by techniques such as LCMS, GCMS, HPLC, and NMR to ensure high quality and purity, typically >99%. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B3370205 5-(4-Tert-butylphenyl)furan-2-carbaldehyde CAS No. 343604-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-tert-butylphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(10-16)17-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOKXAQEJOFNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 5 4 Tert Butylphenyl Furan 2 Carbaldehyde

Reactions at the Aldehyde Group

The aldehyde moiety is the most reactive site in the molecule, participating in numerous condensation and reduction reactions. These transformations are fundamental for extending the molecular framework and introducing new functional groups.

Condensation reactions involving the aldehyde group are crucial for forming new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the reaction of the aldehyde with a nucleophile, followed by the elimination of a water molecule to form an unsaturated product.

The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, is a key reaction for synthesizing chalcones. tsijournals.com In this reaction, 5-(4-tert-butylphenyl)furan-2-carbaldehyde reacts with an acetophenone (B1666503) or another suitable ketone in the presence of a base, typically an aqueous or alcoholic solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). mdpi.com The reaction proceeds by the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates to yield the α,β-unsaturated ketone known as a chalcone (B49325). tsijournals.com These furan-containing chalcones are of significant interest due to their potential pharmacological activities. jocpr.comnih.gov The general protocol involves stirring an equimolar mixture of the aldehyde and ketone with a base at room temperature or with gentle heating. mdpi.comnih.gov

Table 1: Aldol Condensation for Chalcone Synthesis

AldehydeKetoneBase (Catalyst)Product (Chalcone)
This compoundAcetophenoneNaOH or KOH1-Phenyl-3-[5-(4-tert-butylphenyl)furan-2-yl]prop-2-en-1-one
This compound2-AcetylthiopheneNaOH or KOH1-(Thiophen-2-yl)-3-[5-(4-tert-butylphenyl)furan-2-yl]prop-2-en-1-one
This compound4'-ChloroacetophenoneNaOH or KOH1-(4-Chlorophenyl)-3-[5-(4-tert-butylphenyl)furan-2-yl]prop-2-en-1-one

The Knoevenagel condensation provides an efficient route for forming carbon-carbon double bonds by reacting an aldehyde with a compound containing an active methylene (B1212753) group. sphinxsai.comdamascusuniversity.edu.sy For this compound, this reaction is typically catalyzed by a weak base such as piperidine (B6355638) or ammonium (B1175870) acetate. damascusuniversity.edu.syucd.ie The active methylene compound, such as malononitrile, ethyl cyanoacetate, or indan-1,3-dione, is deprotonated by the base, and the resulting carbanion attacks the aldehyde's carbonyl group. Subsequent dehydration yields the corresponding furfurylidene derivative. sphinxsai.com These products are often highly conjugated and have been investigated for their biological properties. damascusuniversity.edu.sy

Table 2: Knoevenagel Condensation Products

AldehydeActive Methylene CompoundCatalystProduct
This compoundMalononitrilePiperidine2-{[5-(4-Tert-butylphenyl)furan-2-yl]methylidene}propanedinitrile
This compoundEthyl cyanoacetatePiperidineEthyl 2-cyano-3-[5-(4-tert-butylphenyl)furan-2-yl]prop-2-enoate
This compoundIndan-1,3-dionePiperidine2-{[5-(4-Tert-butylphenyl)furan-2-yl]methylidene}-2,3-dihydro-1H-inden-1,3-dione
This compoundCreatininePiperidine2-Amino-5-{[5-(4-tert-butylphenyl)furan-2-yl]methylidene}-1-methyl-1,5-dihydro-4H-imidazol-4-one

Schiff bases, characterized by the azomethine (>C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. acgpubs.orgisroset.org This reaction is a cornerstone in the synthesis of ligands for metal complexes and compounds with a wide spectrum of biological activities. chemmethod.comnih.gov this compound readily reacts with various primary amines, including aromatic and aliphatic amines, thiosemicarbazide (B42300), and hydroxylamine (B1172632), typically by refluxing the reactants in a solvent like ethanol, sometimes with a few drops of an acid catalyst. isroset.orgchemmethod.com

Imines: Reaction with primary amines (e.g., aniline, ethylenediamine) yields imines. isroset.org

Thiosemicarbazones: Reaction with thiosemicarbazide produces thiosemicarbazones, a class of compounds known for their pharmacological potential.

Oximes: Reaction with hydroxylamine hydrochloride in the presence of a base yields the corresponding oxime.

Table 3: Schiff Base Derivatives

AldehydeAmine CompoundProduct TypeProduct Name
This compoundAnilineImineN-{[5-(4-Tert-butylphenyl)furan-2-yl]methylidene}aniline
This compoundThiosemicarbazideThiosemicarbazone2-({[5-(4-Tert-butylphenyl)furan-2-yl]methylidene})hydrazine-1-carbothioamide
This compoundHydroxylamineOximeThis compound oxime
This compound4-Nitrobenzene-1,2-diamineImineN1-{[5-(4-tert-butylphenyl)furan-2-yl]methylidene}-4-nitrobenzene-1,2-diamine

The Erlenmeyer-Plöchl synthesis is a classic method for preparing azlactones (oxazolones) through the condensation of an aldehyde with hippuric acid. nih.gov This reaction is typically carried out in the presence of acetic anhydride, which serves as both a dehydrating agent and a reactant, and a base such as sodium acetate. nih.govconicet.gov.ar this compound reacts with hippuric acid under these conditions to form 4-{[5-(4-tert-butylphenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one. researchgate.netnih.gov These azlactone products are valuable synthetic intermediates for the preparation of α-amino acids and other heterocyclic compounds. conicet.gov.arnih.gov Microwave irradiation has been shown to significantly shorten reaction times for this transformation compared to classical heating methods. researchgate.netnih.gov

Table 4: Azlactone Synthesis

AldehydeReagentsProduct (Azlactone)
This compoundHippuric acid, Acetic anhydride, Sodium acetate4-{[5-(4-Tert-butylphenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one

The aldehyde group can be readily reduced to a primary alcohol or converted into an amine through reductive amination.

Reduction to Alcohols: The formyl group of this compound can be selectively reduced to a primary alcohol, yielding [5-(4-tert-butylphenyl)furan-2-yl]methanol. This transformation is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or more potent reagents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This reaction is a fundamental step in synthesizing derivatives where a hydroxymethyl group is required.

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds, converting the aldehyde into a primary, secondary, or tertiary amine in a one-pot reaction. The process involves the initial formation of an imine or enamine intermediate by reacting this compound with a primary or secondary amine (or ammonia). This intermediate is then reduced in situ to the corresponding amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough to not reduce the initial aldehyde.

Table 5: Reduction Products

Starting MaterialReagent(s)Reaction TypeProduct
This compoundSodium borohydride (NaBH₄)Aldehyde Reduction[5-(4-Tert-butylphenyl)furan-2-yl]methanol
This compoundBenzylamine, Sodium triacetoxyborohydrideReductive AminationN-Benzyl-1-[5-(4-tert-butylphenyl)furan-2-yl]methanamine

Oxidation to Carboxylic Acids

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, yielding 5-(4-tert-butylphenyl)furan-2-carboxylic acid. This transformation is a common and high-yielding reaction for furan-2-carbaldehydes. While specific studies on the oxidation of this compound are not extensively detailed in the public domain, analogous conversions of similar substrates provide insight into effective reaction conditions.

Standard oxidizing agents can be employed for this purpose. For instance, the oxidation of furfural (B47365) to 2-furancarboxylic acid can be achieved using reagents like potassium permanganate (B83412) or silver oxide. A well-established laboratory method involves the Cannizzaro reaction, where in the presence of a strong base, one molecule of the aldehyde is oxidized to a carboxylic acid and another is reduced to an alcohol. orgsyn.org More contemporary and selective methods often utilize catalytic systems under milder conditions. For example, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) has been extensively studied, with various catalytic systems, including those based on precious metals (e.g., Pt, Au) and non-precious metals, showing high efficacy. sciengine.comnih.govresearchgate.net Metal-free oxidation systems have also been developed, utilizing reagents like NaOtBu in DMF with an oxygen atmosphere. nih.gov

The resulting product, 5-(4-tert-butylphenyl)furan-2-carboxylic acid, is a stable compound. vulcanchem.combiosynth.comchemscene.com

Table 1: Oxidation of this compound

Reactant Reagent/Catalyst Product Notes

Wittig and Related Olefination Reactions

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting aldehydes into alkenes. These reactions involve the treatment of the aldehyde with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively. This transformation replaces the carbon-oxygen double bond of the aldehyde with a carbon-carbon double bond, allowing for the synthesis of a wide variety of vinylfuran derivatives from this compound.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. libretexts.org This four-membered ring intermediate subsequently fragments to yield the alkene and a phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.

While specific examples of Wittig reactions on this compound are not prevalent in the literature, the reactivity of the aldehyde group is analogous to that of other aromatic aldehydes, making it a suitable substrate for such transformations. masterorganicchemistry.com

Table 2: Wittig Reaction of this compound

Reactant Reagent Product Type

Nucleophilic Additions to the Carbonyl

The carbonyl group of this compound is susceptible to nucleophilic attack. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and amines, can add to the carbonyl carbon.

For instance, reaction with a Grignard reagent (R-MgX) would lead to the formation of a secondary alcohol after an aqueous workup. Similarly, the addition of hydrogen cyanide would yield a cyanohydrin. These reactions are fundamental in organic synthesis for building more complex molecular architectures from a simple aldehyde precursor. The specific conditions for these reactions would be analogous to those used for other aromatic aldehydes.

Reactions of the Furan (B31954) Ring

Electrophilic Aromatic Substitution (EAS) Reactions

The furan ring is an electron-rich aromatic system and is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comucalgary.cachemicalbook.com In furan itself, substitution occurs preferentially at the C2 and C5 positions due to the greater stability of the resulting cationic intermediate (arenium ion). pearson.comchemicalbook.com

In this compound, the C5 position is occupied by the 4-tert-butylphenyl group. The C2 position is substituted with an aldehyde group, which is an electron-withdrawing and deactivating group. Therefore, electrophilic substitution is expected to occur at the C3 or C4 positions of the furan ring. The 4-tert-butylphenyl group at C5 is an activating group, which will direct incoming electrophiles to the adjacent C4 position. The deactivating nature of the aldehyde at C2 would also favor substitution at C4 over C3.

Typical EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening. Therefore, milder conditions are typically required for EAS reactions on furans compared to benzene. For example, bromination of furan can be achieved with bromine in dioxane. pearson.com

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov However, the aromaticity of the furan ring means that it is a less reactive diene compared to non-aromatic dienes. The reactivity of furans in Diels-Alder reactions is highly dependent on the substituents present on the ring.

Electron-withdrawing groups on the furan ring, such as the carbaldehyde group in this compound, generally decrease the reactivity of the furan as a diene. tudelft.nl This is because the electron-withdrawing group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, leading to a larger energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. nih.gov Consequently, direct Diels-Alder reactions with this substrate are expected to be sluggish and may require harsh conditions or specific, highly reactive dienophiles. tudelft.nlrsc.org

Hydrogenation of the Furan Nucleus

The furan ring of this compound can be hydrogenated to yield a tetrahydrofuran (B95107) derivative. This reaction typically requires a heterogeneous catalyst, such as platinum, palladium, or nickel, under a hydrogen atmosphere. The hydrogenation of the furan ring is often accompanied by the reduction of the aldehyde group to a hydroxymethyl group.

The selective hydrogenation of furan derivatives is an area of active research, particularly for the conversion of biomass-derived furans like 5-hydroxymethylfurfural (HMF). rsc.orgrsc.org By carefully selecting the catalyst and reaction conditions (temperature, pressure, solvent), it is possible to achieve selective hydrogenation of either the aldehyde group or the furan ring, or both. For example, catalytic transfer hydrogenation or the use of specific catalysts can favor the reduction of the aldehyde without affecting the furan ring. Conversely, more forcing conditions will lead to the saturation of the furan ring. Complete hydrogenation would result in the formation of 2-(hydroxymethyl)-5-(4-tert-butylphenyl)tetrahydrofuran. Over-hydrogenolysis can sometimes occur, leading to ring-opening products. nih.gov

Table 3: Potential Hydrogenation Products of this compound

Product Reaction Conditions
5-(4-tert-butylphenyl)furan-2-methanol Selective reduction of the aldehyde group
2-methyl-5-(4-tert-butylphenyl)furan Reduction of aldehyde and hydrogenolysis of hydroxyl
2-(hydroxymethyl)-5-(4-tert-butylphenyl)tetrahydrofuran Complete hydrogenation of aldehyde and furan ring

Ring-Opening Reactions and Rearrangements

The furan ring, an aromatic heterocycle, is characterized by considerable stability. However, under specific chemical conditions, it can undergo ring-opening reactions and rearrangements. For furan-2-carbaldehydes such as the title compound, these transformations typically require overcoming the ring's aromaticity and are often facilitated by an initial reaction at the aldehyde or the furan ring itself.

One classical rearrangement applicable to furan derivatives is the Achmatowicz reaction, which involves the oxidative transformation of a 2-furyl alcohol into a pyranone. acs.org For this compound, this would first require the reduction of the carbaldehyde group to the corresponding alcohol. Subsequent treatment with an oxidizing agent like N-bromosuccinimide (NBS) could then initiate the oxidative rearrangement, proceeding through a proposed 1,4-dicarbonyl intermediate before cyclizing to the pyranone product. acs.org

Direct ring-opening of the furan moiety is also known, particularly in the context of biomass conversion, where furfural is a key platform molecule. These reactions often yield linear compounds like levulinic acid or its esters, but they typically require harsh conditions such as acidic hydrolysis or catalytic hydrogenation, which cleave the C-O bonds within the ring. The stability of the furan ring in this compound, enhanced by the bulky aromatic substituent, suggests that energetic conditions would be necessary for such a cleavage.

Rearrangements can also be facilitated by other means, such as in the Pummerer-type rearrangement of related sulfur-containing heterocycles to form highly substituted furans, or through cascade reactions of acetylenic ketones. nih.govrsc.org While not directly starting from a pre-formed furan, these methods highlight the diverse pathways available for synthesizing complex furan structures, which can sometimes be accessed through rearrangement of other heterocyclic systems. rsc.orgorganic-chemistry.org

Reaction TypeKey Reagents/CatalystsIntermediate/Product TypeReference
Oxidative Rearrangement (Achmatowicz)1. Reducing Agent (e.g., NaBH₄) 2. Oxidizing Agent (e.g., NBS)2-Furyl alcohol → Pyranone acs.org
Pummerer-Type RearrangementN-chlorosuccinimide (NCS)Dihydrothiophene → Tetrasubstituted Furan nih.gov
Cyclodimerization of Acetylenic KetonesPhosphane-borane complex, Base (NaH)Acetylenic Ketone → Tetrasubstituted Furan rsc.org
Propargyl-Claisen RearrangementCationic Gold(I) CatalystPropargyl Vinyl Ether → Substituted Furan organic-chemistry.org

Modifications of the 4-Tert-butylphenyl Substituent

The 4-tert-butylphenyl group offers a secondary site for chemical modification, distinct from the furan ring. Its reactivity is governed by the principles of electrophilic aromatic substitution and can be influenced by modern catalytic methods.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) provides a classical route to functionalize the phenyl ring. The outcome of such reactions on this compound is determined by the directing effects of the two existing substituents: the tert-butyl group and the furan-2-carbaldehyde moiety.

The tert-butyl group is an activating group and an ortho-, para-director due to inductive effects and hyperconjugation. stackexchange.com Conversely, the 5-(furan-2-carbaldehyde) substituent is deactivating towards electrophilic attack due to its electron-withdrawing nature. In cases of competing directing effects, the more strongly activating group typically governs the position of substitution.

Given that the para-position relative to the tert-butyl group is already occupied by the furan ring, electrophilic attack is directed to the ortho-positions (C-3' and C-5' of the phenyl ring). stackexchange.compressbooks.pub Although the bulky tert-butyl group can sterically hinder the ortho-positions, substitution is still expected to occur there. stackexchange.com Standard electrophilic substitution reactions are therefore predicted to yield 3'-substituted derivatives.

ReactionTypical ReagentsElectrophilePredicted ProductReference
NitrationHNO₃ / H₂SO₄NO₂⁺ (Nitronium ion)3'-Nitro derivative masterorganicchemistry.com
SulfonationFuming H₂SO₄ (SO₃ in H₂SO₄)HSO₃⁺ or SO₃3'-Sulfonic acid derivative masterorganicchemistry.com
Friedel-Crafts AcylationAcyl chloride (RCOCl) / AlCl₃RCO⁺ (Acylium ion)3'-Acyl derivative pressbooks.pubmasterorganicchemistry.com
Friedel-Crafts AlkylationAlkyl halide (RCl) / AlCl₃R⁺ (Carbocation)3'-Alkyl derivative (prone to polyalkylation) pressbooks.pubcerritos.edu

Palladium-Catalyzed Transformations on Substituted Phenyl Groups

Palladium catalysis has become a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While subsequent modification of the fully formed this compound via C-H activation on the phenyl ring is challenging without a suitable directing group, palladium-catalyzed reactions are instrumental in the synthesis of this and related compounds. These syntheses represent key transformations involving substituted phenyl precursors.

The primary approach involves the palladium-catalyzed cross-coupling of a furan derivative with an aryl partner. For instance, the direct C-H arylation of furan-2-carbaldehyde with a 4-tert-butyl-substituted aryl halide (e.g., 1-bromo-4-tert-butylbenzene) is a powerful method. researchgate.netnih.gov This strategy, often termed ligand-directed C-H functionalization, leverages a palladium catalyst to selectively activate a C-H bond on the furan ring for coupling with the aryl halide. nih.gov

Alternatively, Suzuki-Miyaura coupling can be employed, where 5-bromofuran-2-carbaldehyde is reacted with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst and a base. These methods provide a modular and efficient route to a wide array of 5-aryl-furan-2-carbaldehyde derivatives, demonstrating the central role of palladium catalysis in manipulating the connectivity of the substituted phenyl group.

Reaction TypeFuran ComponentAryl ComponentTypical Catalyst SystemReference
Direct C-H ArylationFuran-2-carbaldehyde1-Bromo-4-tert-butylbenzenePd(OAc)₂ / Ligand (e.g., phosphine) / Base (e.g., K₂CO₃) researchgate.netnih.gov
Suzuki-Miyaura Coupling5-Bromofuran-2-carbaldehyde4-tert-Butylphenylboronic acidPd(PPh₃)₄ or PdCl₂(dppf) / Base (e.g., Na₂CO₃) nih.gov
Stille Coupling5-Bromofuran-2-carbaldehyde4-tert-Butylphenyl-tributylstannanePd(PPh₃)₄ researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-(4-tert-butylphenyl)furan-2-carbaldehyde, both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to assign the proton (¹H) and carbon (¹³C) signals unambiguously.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The expected chemical shifts for this compound, based on data from analogous compounds like furfural (B47365) and other 5-aryl-furan-2-carbaldehydes, are detailed below. rsc.orgmdpi.com The solvent for analysis is typically deuterated chloroform (B151607) (CDCl₃). sigmaaldrich.com

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~9.65 Singlet (s) 1H H-6 (Aldehyde)
~7.68 Doublet (d) 2H H-2', H-6' (Aromatic)
~7.48 Doublet (d) 2H H-3', H-5' (Aromatic)
~7.25 Doublet (d) 1H H-3 (Furan)
~6.80 Doublet (d) 1H H-4 (Furan)

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm) Carbon Type Assignment
~177.0 C=O C-6 (Aldehyde)
~160.0 C C-5 (Furan)
~155.0 C C-4' (Aromatic)
~152.5 C C-2 (Furan)
~126.5 CH C-3', C-5' (Aromatic)
~126.0 C C-1' (Aromatic)
~124.0 CH C-2', C-6' (Aromatic)
~122.5 CH C-3 (Furan)
~110.0 CH C-4 (Furan)
~35.0 C C-8 (tert-Butyl)

To confirm the assignments made in the 1D spectra and to elucidate the complete bonding network, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak in the COSY spectrum would be observed between the furan (B31954) protons H-3 and H-4, confirming their adjacent relationship on the furan ring. Similarly, correlations between the aromatic protons on the phenyl ring (H-2'/H-6' with H-3'/H-5') would be expected if their coupling constants were resolved.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This technique is invaluable for assigning carbon signals based on their known proton assignments. For instance, the aldehyde proton signal (~9.65 ppm) would correlate with the aldehyde carbon (~177.0 ppm), the furan proton signals (~7.25 and ~6.80 ppm) would correlate with their respective furan carbons, and the aromatic and tert-butyl proton signals would correlate to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is critical for connecting different fragments of the molecule. Key HMBC correlations would include:

The aldehyde proton (H-6) showing a correlation to the furan carbons C-2 and C-3.

The furan proton H-4 showing correlations to the furan carbons C-2 and C-5, as well as to the phenyl carbon C-1'.

The protons of the tert-butyl group (H-9) showing correlations to the quaternary carbon (C-8) and the aromatic carbon C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the furan proton H-4 and the aromatic protons H-3'/H-5', confirming the spatial proximity of the two rings.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of a molecule. rsc.org For this compound, the molecular formula is C₁₅H₁₆O₂. The theoretical exact mass (monoisotopic mass) can be calculated with high precision.

Calculated HRMS Data

Formula Ion Type Calculated Mass (m/z)
C₁₅H₁₆O₂ [M]⁺ 228.11503
C₁₅H₁₇O₂ [M+H]⁺ 229.12286

Experimental HRMS data that matches one of these calculated values to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the compound.

ESI is a soft ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of a compound. lcms.cz When analyzed by ESI-MS, this compound is expected to be readily protonated, primarily showing a signal for the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 229.12. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺), may also be observed. lcms.cz

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, measures the absorption of infrared light by a molecule, which corresponds to the energy of its bond vibrations. wikipedia.org The resulting spectrum is a unique fingerprint of the molecule's functional groups. The characteristic vibrational frequencies for this compound can be predicted based on established data for furfural and related aromatic compounds. mdpi.comksu.edu.sa

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3120 Medium C-H Stretch Furan Ring
~3080 Medium C-H Stretch Aromatic Ring
~2965 Strong Asymmetric C-H Stretch tert-Butyl
~2870 Medium Symmetric C-H Stretch tert-Butyl
~2850, ~2750 Medium C-H Stretch Aldehyde
~1675 Strong C=O Stretch Aldehyde
~1605, ~1490 Medium-Strong C=C Stretch Aromatic Ring
~1570, ~1460 Medium-Strong C=C Stretch Furan Ring
~1390, ~1365 Medium C-H Bend tert-Butyl
~1150 Strong C-O-C Stretch Furan Ring

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups. By analogy with furan-2-carbaldehyde, a strong band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1670-1700 cm⁻¹. mdpi.com The conjugation of the aldehyde with the furan ring is expected to shift this band to a lower wavenumber compared to a non-conjugated aldehyde.

The presence of the furan and phenyl rings will give rise to several C=C stretching vibrations in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aldehydic C-H stretch typically presents as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. mdpi.com The tert-butyl group will be identifiable by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and strong C-H bending vibrations around 1365 cm⁻¹ (for the symmetrical deformation) and 1460 cm⁻¹ (for the asymmetrical deformation). The out-of-plane C-H bending vibrations of the substituted benzene (B151609) and furan rings will be present in the lower frequency region (650-900 cm⁻¹), providing information about the substitution pattern.

Table 1: Expected FT-IR Peaks for this compound

Wavenumber (cm⁻¹) Assignment Functional Group
>3000 C-H Stretch Aromatic (Furan & Phenyl)
~2960 C-H Stretch (asymmetric) tert-Butyl
~2870 C-H Stretch (symmetric) tert-Butyl
~2850, ~2750 C-H Stretch Aldehyde
1670-1700 C=O Stretch Aldehyde
1450-1600 C=C Stretch Aromatic (Furan & Phenyl)
~1460 C-H Bend (asymmetric) tert-Butyl
~1365 C-H Bend (symmetric) tert-Butyl

Raman Spectroscopy

Raman spectroscopy, which relies on the scattering of light, provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be dominated by vibrations of the non-polar bonds and the aromatic systems. The C=C stretching vibrations of the furan and phenyl rings are anticipated to produce strong Raman signals in the 1500-1620 cm⁻¹ region. The symmetric vibrations of the substituted benzene ring should also be particularly Raman active.

In contrast to its strong appearance in the IR spectrum, the C=O stretching vibration of the aldehyde is expected to be weaker in the Raman spectrum. However, the aldehydic C-H stretch may be observable. For the parent compound, furan-2-carbaldehyde, characteristic C=O-H bands are observed at 3125, 2855, and 2719 cm⁻¹ in the Raman spectrum. mdpi.com The symmetric breathing modes of the aromatic rings would also be prominent features.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the molecule, providing insights into its conjugation and potential for light emission.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions in the ultraviolet region, arising from π→π* transitions within the conjugated system. The molecule possesses an extended π-system that includes the phenyl ring, the furan ring, and the carbonyl group.

Based on studies of similar compounds like 5-phenyl-2-furonitriles, the introduction of a phenyl group to the furan ring at the 5-position leads to a significant bathochromic (red) shift compared to the parent furan ring system. chemicalpapers.com For 2-furonitrile, the absorption maximum is at 242 nm, while for 5-phenyl-2-furonitrile, it shifts to 294 nm, indicating an extension of the conjugated system. chemicalpapers.com A similar trend is expected for this compound. The presence of the electron-donating tert-butyl group on the phenyl ring may cause a further slight red shift. The spectrum will likely display a main absorption band corresponding to the π→π* transition of the entire conjugated system, probably in the range of 300-330 nm. A weaker absorption band at a shorter wavelength, corresponding to a more localized π→π* transition within the benzene ring, may also be present. Additionally, a weak n→π* transition, originating from the lone pair of electrons on the aldehyde oxygen, is expected at a longer wavelength, but it may be obscured by the much stronger π→π* bands.

Table 2: Expected UV-Vis Absorption for this compound

Wavelength (λmax) Type of Transition Chromophore
~300-330 nm π→π* Phenyl-furan-aldehyde conjugated system
Shorter wavelength π→π* Benzene ring

Fluorescence and Photoluminescence Studies

The potential for fluorescence in this compound is linked to its extended conjugated structure. Molecules with extensive π-systems and some degree of rigidity often exhibit fluorescence. Aryl-substituted furans are known to be fluorescent. acs.orgmdpi.com

Upon absorption of UV light and promotion of an electron to an excited state, the molecule can relax back to the ground state by emitting a photon, a process observed as fluorescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). For unsymmetrically disubstituted furans, fluorescence emission in the range of 450–550 nm has been observed upon excitation at 365 nm. acs.orgacs.org The introduction of a tert-butyl group on the phenyl ring is not expected to quench fluorescence; in some systems, such groups can even enhance it. nih.gov Therefore, it is plausible that this compound would exhibit fluorescence, likely with a significant Stokes shift. The exact quantum yield and lifetime of the fluorescence would depend on various factors, including the solvent environment and the efficiency of non-radiative decay pathways.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. These calculations solve the Schrödinger equation (or its approximations) for a given molecular system.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing the molecular geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). researchgate.net This process involves calculating forces on each atom and adjusting their positions until these forces are minimized.

For 5-(4-tert-butylphenyl)furan-2-carbaldehyde, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-31G*, would predict key geometric parameters. researchgate.net These include the bond lengths between atoms, the bond angles defining the shape, and the dihedral angles describing the rotation around single bonds, particularly the angle between the furan (B31954) and phenyl rings. The planarity between the two rings is a critical factor influencing the molecule's electronic properties due to conjugation. Studies on similar furan-carbaldehyde systems have used DFT to establish such structural details and confirm stable conformations. rsc.org

The electronic structure, including the distribution of electron density, can also be determined. This helps in understanding the molecule's polarity and identifying electron-rich and electron-poor regions, which are crucial for predicting reactivity.

Table 1: Predicted Physicochemical Properties for this compound This table presents data derived from computational models for the specified compound.

PropertyPredicted Value
Molecular Weight228.29 g/mol
Topological Polar Surface Area (TPSA)30.21 Ų
LogP (Octanol-Water Partition Coefficient)4.0566
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Rotatable Bonds2

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). bhu.ac.in The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed across the electron-rich π-system of the interconnected phenyl and furan rings. The LUMO is anticipated to be primarily located on the furan-2-carbaldehyde moiety, specifically with significant contributions from the carbon-oxygen double bond of the aldehyde group, which acts as an electron-accepting site. FMO analysis helps predict how the molecule will interact with other reagents in chemical reactions. For instance, a nucleophilic attack would target the regions defined by the LUMO, while an electrophilic attack would occur at sites defined by the HOMO.

Table 2: Conceptual Frontier Molecular Orbital Properties This table outlines the expected characteristics of the frontier orbitals for this compound based on theoretical principles.

OrbitalExpected Location of Highest DensityRole in Reactivity
HOMOπ-system of the furan and tert-butylphenyl ringsElectron donation (Nucleophilicity)
LUMOCarbaldehyde group (C=O) and conjugated furan ringElectron acceptance (Electrophilicity)
HOMO-LUMO GapModerate; indicates good reactivityDetermines electronic transitions and kinetic stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure picture, with localized bonds and lone pairs. uni-muenchen.dewikipedia.org This method calculates the distribution of electron density into atomic charges and specific bonding orbitals (e.g., σ, π), lone pairs, and antibonding orbitals. usc.edu

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energetics involved. researchgate.net

A chemical reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state (TS). This structure corresponds to a saddle point on the potential energy surface. Computationally, a transition state is located and confirmed by vibrational frequency analysis; a true TS has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the path of the reaction). researchgate.net

For reactions involving this compound, such as the Erlenmeyer-Plöchl condensation with hippuric acid to form an oxazolone, computational methods can be used to model the structure of the transition state for the rate-determining step. nih.govresearchgate.net For example, in the condensation reaction, the transition state for the initial aldol-type addition or the subsequent dehydration step could be characterized. This provides detailed insight into the bond-making and bond-breaking processes that are occurring simultaneously during the reaction.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. researchgate.netpku.edu.cn This profile provides a quantitative description of the reaction's thermodynamics (the relative energies of reactants and products) and kinetics (the height of the energy barriers, or activation energies).

For a key transformation of this compound, such as its reaction with a nucleophile, the energy profile would illustrate the energy changes as the reactants approach each other, pass through the transition state, and form the final product. A lower activation energy on the profile indicates a faster reaction. Comparing the energy profiles of different possible reaction pathways allows chemists to predict which product is most likely to form. For instance, in reactions of furan derivatives, different cycloaddition or substitution pathways can be computationally evaluated to determine the most favorable route. pku.edu.cn

Despite a comprehensive search for computational and theoretical studies on the chemical compound this compound, no specific research findings corresponding to the requested article outline were found in the public domain.

Searches for conformational analysis, isomer stability, prediction of spectroscopic parameters (NMR, UV-Vis), and molecular dynamics simulations for this compound did not yield any dedicated scientific literature. While computational studies on related furan-2-carbaldehyde derivatives exist, the strict requirement to focus solely on this compound prevents their inclusion.

Therefore, this article cannot be generated as the necessary data for the specified sections and subsections on its computational and theoretical properties are not publicly available at this time.

Applications in Advanced Materials Science

Monomers for Polymer Synthesis

The aldehyde group of 5-(4-tert-butylphenyl)furan-2-carbaldehyde allows it to be used as a monomer in the synthesis of a variety of polymers. The presence of the furan (B31954) ring and the tert-butylphenyl group can be leveraged to tailor the properties of the resulting polymeric materials for specific applications.

Furan-Based Polymers and Copolymers

Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts. researchgate.netpatsnap.com The furan ring is a five-membered aromatic heterocycle that can be derived from renewable resources like lignocellulosic biomass. oulu.fi The incorporation of this compound into polymer chains can be achieved through various polycondensation reactions involving the aldehyde group. For instance, condensation with diamines can lead to the formation of polyimines (also known as poly(Schiff base)s), which are known for their thermal stability and potential for creating recyclable thermosets. rsc.orgresearchgate.net

The bulky 4-tert-butylphenyl substituent is anticipated to play a crucial role in the properties of the resulting polymers. This group can increase the solubility of the polymers in common organic solvents, which is a significant advantage for solution-based processing techniques. Furthermore, the steric hindrance provided by the tert-butyl group can disrupt close chain packing, leading to polymers with lower crystallinity and potentially enhanced processability.

Table 1: Representative Thermal Properties of Furan-Based Polyesters

Polymer Glass Transition Temperature (Tg) (°C) Melting Temperature (Tm) (°C) Decomposition Temperature (Td) (°C)
Poly(ethylene 2,5-furandicarboxylate) (PEF) ~85-95 ~210-220 >350
Poly(butylene 2,5-furandicarboxylate) (PBF) ~45-55 ~170-180 >350
Poly(propylene 2,5-furandicarboxylate) (PPF) ~75-85 ~180-190 >340

Note: This data is for polyesters derived from 2,5-furandicarboxylic acid and various diols, and serves as a reference for the general thermal performance of furan-based polymers.

Thermosetting Resins and Composites

Thermosetting resins are polymers that, once cured, become permanently rigid and infusible. Furan-based compounds, particularly furfural (B47365) (furan-2-carbaldehyde), are well-established precursors for thermosetting resins. oreilly.com These resins are known for their excellent thermal stability, chemical resistance, and flame retardant properties. The aldehyde functionality of this compound makes it a suitable candidate for the formation of thermosetting networks.

The curing process typically involves the reaction of the aldehyde group with other monomers or crosslinking agents, such as phenols, amines, or urea (B33335), often under acidic or basic conditions. rsc.orgmdpi.com The resulting crosslinked structure imparts the material with its robust characteristics. The incorporation of the 4-tert-butylphenyl group could influence the crosslinking density and the final properties of the thermoset. For instance, the bulky group might lead to a less densely crosslinked network, which could affect properties like flexibility and toughness.

Furan-based thermosets are also valuable as matrix materials for fiber-reinforced composites. The good adhesion of furan resins to various fibers, coupled with their inherent fire resistance, makes them attractive for applications in construction, automotive, and aerospace industries. While specific studies on composites using thermosets from this compound are not documented, the general properties of furanic thermosets suggest potential in this area.

Table 2: General Properties of Furan-Based Thermosetting Resins

Property Typical Value Range
Tensile Strength 30 - 60 MPa
Flexural Modulus 3 - 5 GPa
Heat Deflection Temperature 150 - 250 °C
Chemical Resistance Excellent (acids, bases, solvents)

Note: These are general values for traditional furfural-based thermosets and may vary depending on the specific formulation and curing conditions.

Renewable Bio-based Polymers

The drive towards a circular economy has spurred significant research into polymers derived from renewable resources. rsc.org this compound can be considered a partially bio-based monomer, as the furan ring can be sourced from biomass. researchgate.netoulu.fi This makes it an attractive building block for creating more sustainable polymers.

The development of fully bio-based polymers often involves combining bio-derived monomers. For example, this compound could be polymerized with bio-based diamines or diols to create polyesters or polyamides with a high renewable content. Research in this area is focused on developing efficient and green synthetic routes to these monomers and polymers. acs.org The ultimate goal is to produce materials that not only have a reduced environmental footprint but also exhibit performance advantages over their petrochemical-based counterparts. The introduction of the tert-butylphenyl group, while synthetically derived, can be a strategic modification to fine-tune the properties of these bio-based polymers for high-performance applications.

Organic Electronics and Optoelectronics

The conjugated system of the furan ring in this compound makes it a potential component for organic electronic and optoelectronic materials. The electronic properties of such materials are highly dependent on their molecular structure and solid-state packing, which can be influenced by the substituents on the furan ring.

Precursors for Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and lighting, and research into new and improved materials is ongoing. researchgate.netresearchgate.netyoutube.com The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers, including the emissive layer and charge-transporting layers.

While there is no direct literature on the use of this compound in OLEDs, its structural motifs are relevant. Furan-containing conjugated molecules have been explored as components of emissive materials. The aldehyde group can be used to synthesize larger conjugated systems through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, extending the conjugation and tuning the emission color. The 4-tert-butylphenyl group can enhance the solubility of these materials, facilitating their deposition from solution, and can also prevent aggregation-caused quenching of fluorescence in the solid state, which is a common issue in OLEDs. This can lead to improved device efficiency and brightness.

Table 3: Key Parameters for Organic Materials in OLEDs

Parameter Desired Property for Emissive Layer
Photoluminescence Quantum Yield (PLQY) High (> 50%)
Color Purity (FWHM of emission) Narrow
Thermal Stability High (Td > 300 °C)
Solubility Good for solution processing

Note: These are general desirable properties for emissive materials in OLEDs.

Materials for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) are promising technologies for low-cost, flexible, and large-area electronics. researchgate.netfrontiersin.org The active materials in these devices are typically conjugated polymers or small molecules that can transport charge carriers (electrons and holes).

Furan-based conjugated polymers have been investigated as donor materials in OPV devices and as the active channel material in OFETs. researchgate.netrsc.org The electron-rich nature of the furan ring makes it a suitable component for p-type (hole-transporting) semiconductors. The performance of these devices is strongly linked to the molecular packing and morphology of the organic semiconductor film.

The introduction of a bulky substituent like the 4-tert-butylphenyl group on the furan ring can significantly impact these properties. It can influence the planarity of the polymer backbone and the intermolecular interactions, which in turn affect the charge carrier mobility. While a high degree of order is often desired for efficient charge transport, the bulky group can help to solubilize the material without significantly disrupting the local electronic structure required for charge hopping between molecules. Research on furan-containing semiconductors for OFETs has shown that the strategic placement of substituents is crucial for achieving high performance. researchgate.netu-tokyo.ac.jprsc.org

Table 4: Performance Metrics for Furan-Based Organic Field-Effect Transistors (Representative Data)

Polymer/Small Molecule Hole Mobility (μh) (cm2V-1s-1) On/Off Ratio
Dinaphtho[2,1-b:1′,2′-d]furan (DNF-U) single crystal up to 1.0 > 106
Furan-flanked diketopyrrolopyrrole polymer ~0.1 - 1.0 > 105
Quinoidal oligofuran up to 7.7 > 106

Note: This data is for representative furan-containing semiconductors and highlights the potential of this class of materials. Specific performance would depend on the exact molecular structure and device architecture.

Charge Transfer Characteristics in Conjugated Systems

The structure of this compound is inherently designed to facilitate intramolecular charge transfer (ICT). The furan ring and the electron-donating tert-butylphenyl group act as the electron donor (D) component, while the electron-withdrawing carbaldehyde group serves as the acceptor (A) component. This D-A configuration is crucial for organic nonlinear optical (NLO) materials and other optoelectronic applications. mdpi.com

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), primarily localized on the donor part, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor part. researchgate.net This charge redistribution creates a large change in the dipole moment between the ground and excited states, a key requirement for second-order NLO properties. mdpi.comncu.edu.tw

Furan-based conjugated systems are known for their potential in organic electronics. bohrium.comnsc.ru Compared to their thiophene (B33073) analogs, furan derivatives can exhibit lower aromaticity and a more quinone-like structure, which may enhance π-electron delocalization. researchgate.net This can lead to a reduced bandgap and stronger absorption in the visible and near-infrared regions. researchgate.net The presence of the furan ring, an oxygen analogue of thiophene, can also influence charge carrier transport and optical properties due to the higher electronegativity and smaller covalent radius of oxygen compared to sulfur. researchgate.net Theoretical and experimental studies on related furan/phenylene co-oligomers have shown high thermal stability and high photoluminescence quantum yields, making them promising for optoelectronic devices. bohrium.comnsc.ru The specific electronic properties, such as the energy of the HOMO and LUMO, can be finely tuned by modifying the donor and acceptor strengths within the molecule. researchgate.net

Thin Film Fabrication and Characterization

Thin films are a critical format for integrating organic materials into electronic and photonic devices. Plasma polymerization is a versatile technique for depositing such films from monomer precursors like this compound.

Plasma Polymerization Techniques

Plasma polymerization is a solvent-free, dry deposition method that uses the energy of a plasma to polymerize monomer vapors and deposit a thin, highly cross-linked, and pinhole-free film onto a substrate. researchgate.netinoe.ro For furan-based monomers like furan-2-carbaldehyde (a close relative of the subject compound), a capacitively coupled glow discharge reactor is commonly employed. researchgate.netmurdoch.edu.aumurdoch.edu.aubirmingham.ac.uk

In this process, the monomer is introduced into a low-pressure reactor chamber. A radio-frequency (RF) glow discharge is then initiated, creating a plasma environment. The high-energy electrons in the plasma fragment the monomer molecules into reactive species, including ions and radicals. acs.org These fragments then recombine on the substrate surface, forming a dense, amorphous, and polymeric film. researchgate.net

Key parameters that control the film's properties include the discharge power, monomer flow rate, and deposition pressure. acs.org For instance, in the plasma polymerization of aromatic aldehydes like benzaldehyde, controlling the plasma conditions, such as using a pulsed plasma with specific power and duty cycles, is critical for either retaining or fragmenting the aromatic and aldehyde functional groups in the final film. acs.org Low power and low duty cycles tend to preserve the monomer's chemical structure, while higher power can lead to more significant fragmentation and rearrangement. acs.orgaip.org This tunability allows for the fine-tuning of the chemical and physical properties of the resulting polymer film.

Structural and Optical Properties of Polymerized Films

Thin films produced by plasma polymerization of furan-2-carbaldehyde (PPFCD) have been characterized extensively, providing insight into the properties that can be expected from films made of this compound.

Structural and Morphological Properties: X-ray diffraction (XRD) studies consistently show that plasma-polymerized films from furan-2-carbaldehyde are amorphous in nature, lacking any long-range crystalline order. researchgate.netmurdoch.edu.aumurdoch.edu.au Scanning electron microscopy (SEM) reveals that these films are typically homogeneous, uniform, and free of pinholes or fractures. murdoch.edu.aumurdoch.edu.au

Fourier-transform infrared (FTIR) spectroscopy confirms that the plasma polymerization process causes significant structural rearrangement. researchgate.netbirmingham.ac.uk While some of the original functional groups of the monomer are retained, new bonds, such as C=O, are often formed, indicating fragmentation and oxidation during polymerization. researchgate.net The retention of the aldehyde group and the aromatic structure depends heavily on the plasma conditions used during deposition. acs.org

Optical Properties: The optical properties of these films are typically investigated using UV-Vis absorption spectroscopy. The absorbance is dependent on the film thickness. murdoch.edu.au From these spectra, the optical band gap (E_g) can be determined. For plasma-polymerized furan-2-carbaldehyde films, both direct and indirect optical band gaps have been reported. Studies have shown that the direct band gap can be around 3.40-3.45 eV, while the indirect band gap is in the range of 2.10-2.45 eV. researchgate.net

Heat treatment (annealing) has a significant effect on the optical properties. Annealing of PPFCD films leads to a notable decrease in the optical band gap as the temperature increases. murdoch.edu.au This reduction is attributed to structural rearrangements within the film, possibly leading to the formation of more extended conjugated systems or an increase in unsaturated bonds, which facilitates electronic transitions at lower energies. murdoch.edu.auekb.eg The table below summarizes the effect of heat treatment on the direct optical band gap of PPFCD thin films.

Table 1: Effect of Annealing Temperature on the Direct Optical Band Gap of PPFCD Films Data derived from studies on plasma-polymerized furan-2-carbaldehyde.

Annealing Temperature (°C)Direct Optical Band Gap (eV)Reference
As-deposited (Room Temp)~3.42 murdoch.edu.au
100~3.35 murdoch.edu.au
150~3.26 murdoch.edu.au
200~3.15 murdoch.edu.au

Aging also impacts the optical properties, with studies showing a reduction in the optical band gaps over time, indicating ongoing structural relaxation and rearrangement within the amorphous film. murdoch.edu.au

Role As a Strategic Building Block in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Imidazoles, Triazoles)

The aldehyde group of 5-(4-tert-butylphenyl)furan-2-carbaldehyde is a key functional group that allows for its conversion into a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. mdpi.comnih.govopenmedicinalchemistryjournal.com

Pyrroles: The synthesis of pyrrole (B145914) derivatives from furan (B31954) precursors is a well-established transformation in heterocyclic chemistry. While direct conversion of 5-aryl-2-furaldehydes to pyrroles is not extensively documented, a plausible and widely used strategy involves the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.in This method typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org Although this compound is not a 1,4-dicarbonyl compound itself, it can be envisioned as a precursor to one through further synthetic manipulations. The Paal-Knorr synthesis is known for its efficiency and is considered a green synthetic route, with many modifications developed to avoid harsh reaction conditions. rgmcet.edu.in

Imidazoles: Imidazoles are another important class of nitrogen-containing heterocycles that can potentially be synthesized from this compound. The Van Leusen imidazole (B134444) synthesis is a powerful method for the preparation of imidazoles from aldehydes. organic-chemistry.orgnih.govwikipedia.org This reaction involves the condensation of an aldehyde with an amine to form an aldimine in situ, which then reacts with tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction to furnish the imidazole ring. organic-chemistry.orgnih.govnih.gov Given the reactivity of the aldehyde group in this compound, its participation in the Van Leusen three-component reaction (vL-3CR) to yield highly substituted imidazoles is a feasible synthetic strategy. organic-chemistry.org Multicomponent reactions are increasingly favored for their efficiency and atom economy in generating molecular diversity. rsc.org

Triazoles: The synthesis of triazole derivatives from furan-containing precursors has been reported. One prominent method for the formation of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov To utilize this compound in this context, it would first need to be converted into either an azide (B81097) or an alkyne derivative. For instance, the aldehyde could be reduced to an alcohol, which is then converted to an azide. Alternatively, the aldehyde could undergo reactions to introduce an alkyne functionality. Once the corresponding azide or alkyne derivative of the furan is obtained, it can readily participate in the CuAAC reaction to generate the desired triazole-containing molecules. nih.govmdpi.com

Synthesis of Furan Chalcones and Related α,β-Unsaturated Systems

One of the most well-documented applications of 5-aryl-2-furaldehydes, including analogues of this compound, is in the synthesis of chalcones and related α,β-unsaturated ketone systems. This transformation is typically achieved through the Claisen-Schmidt condensation reaction. nih.gov

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde (in this case, this compound) with a ketone. nih.gov The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated chalcone (B49325).

A variety of ketones can be employed in this reaction, leading to a diverse library of furan chalcones. For example, the condensation with substituted acetophenones would yield chalcones with different substitution patterns on the second aromatic ring. The reaction conditions for Claisen-Schmidt condensations are generally mild, often employing bases such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent at room temperature. nih.govjocpr.com

The general scheme for the synthesis of furan chalcones from this compound is depicted below:

Claisen-Schmidt Condensation Scheme

A representative scheme of the Claisen-Schmidt condensation to form furan chalcones.

The resulting furan chalcones are valuable synthetic intermediates themselves, as the α,β-unsaturated ketone moiety is susceptible to a wide range of chemical transformations, allowing for further molecular elaboration.

Derivatization for Complex Molecular Architectures

The aldehyde functionality and the furan ring of this compound, along with the derivatives synthesized from it, such as chalcones, serve as versatile platforms for the construction of more complex molecular architectures.

The chalcone derivatives, with their reactive α,β-unsaturated ketone system, are particularly useful in this regard. They can undergo a variety of reactions, including:

Michael Addition: The β-carbon of the chalcone is electrophilic and can be attacked by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Cyclization Reactions: Furan chalcones can be used as precursors for the synthesis of various heterocyclic systems. For instance, reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazolines.

Multicomponent Reactions: 5-Aryl-2-furaldehydes have been shown to participate in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic structures like tetrahydropyrimidinones. nih.govosi.lv This reaction involves the condensation of the aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. osi.lv

Furthermore, the aldehyde group of the parent compound can be transformed into other functional groups, such as carboxylic acids, alcohols, or imines, which can then be used in a variety of coupling and cyclization reactions to build intricate molecular frameworks. For example, the synthesis of 4-(5-aryl-2-furoyl)morpholines has been achieved by converting the corresponding 5-aryl-furan-2-carbaldehydes into their carboxylic acids and subsequently into acyl chlorides, which then react with morpholine. pensoft.net

Isotope Labeling Studies for Reaction Pathway Elucidation

Isotope labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. mdpi.comdb-thueringen.de In the context of reactions involving this compound, isotope labeling could provide valuable insights into the pathways of various synthetic transformations.

For instance, in the Claisen-Schmidt condensation, labeling the aldehyde proton with deuterium (B1214612) (²H) or the carbonyl carbon with carbon-13 (¹³C) could help to confirm the proposed mechanism. By analyzing the position of the isotope label in the final chalcone product using techniques like NMR spectroscopy or mass spectrometry, the movement of these specific atoms can be tracked. mdpi.com

The synthesis of isotopically labeled furan-2-carbaldehyde derivatives is achievable. For example, furan-2-carbaldehyde-d (deuterated at the aldehyde position) can be synthesized in high yield via an adapted Vilsmeier protocol using deuterated N,N-dimethylformamide (DMF-d₇). mdpi.comdb-thueringen.de This deuterated analogue could then be used in reactions to study kinetic isotope effects, which can provide information about the rate-determining step of a reaction.

While specific isotope labeling studies on this compound are not extensively reported in the literature, the principles and methods are well-established for similar molecules. mdpi.comdb-thueringen.de Such studies would be invaluable for a deeper understanding of the reaction mechanisms involved in the synthesis of complex molecules from this versatile building block and for optimizing reaction conditions to improve yields and selectivities.

Agrochemical Research and Structure Activity Relationship Sar Studies

Design and Synthesis of Furan-Based Agrochemical Candidates

The synthesis of 5-aryl-2-furaldehydes, the class of compounds to which 5-(4-tert-butylphenyl)furan-2-carbaldehyde belongs, can be achieved through various organic chemistry methodologies. A common approach involves the Meerwein arylation of furfural (B47365) with a diazonium salt derived from the corresponding aniline. For instance, substituted anilines can be used to produce a range of 5-(substituted phenyl)-2-furfuraldehydes researchgate.net. Another prevalent method is the Suzuki coupling reaction, where a boronic acid is coupled with a halogenated furan (B31954) derivative in the presence of a palladium catalyst researchgate.net.

These synthetic routes are highly adaptable, allowing for the introduction of a wide array of substituents on the phenyl ring, which is crucial for structure-activity relationship studies. The aldehyde functional group on the furan ring is also a key site for further chemical elaboration, enabling the creation of more complex molecules such as chalcones, hydrazones, and oxadiazoles, which have shown significant biological activities. For example, 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) has been used as a starting material to synthesize various derivatives, including chalcones that can be further cyclized to pyrazolines and isoxazoles nih.gov. Similarly, diacylhydrazines containing a 5-phenyl-2-furan moiety have been synthesized and investigated for their insecticidal properties nih.gov.

Investigation of Molecular Interactions with Agricultural Targets

One significant area of investigation is the inhibition of enzymes crucial for pest survival. For instance, furan-containing compounds have been explored as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia, and its inhibition can be a valuable strategy in agriculture to prevent the loss of nitrogen from urea-based fertilizers and to control certain plant pathogens.

Another critical target for insecticides is the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect nervous system. nih.gov These receptors are ligand-gated ion channels that are essential for neurotransmission. nih.gov The development of ligands that can selectively bind to and modulate insect nAChRs is a major focus of insecticide research. nih.gov The structural features of furan-containing molecules could potentially allow them to interact with the binding sites on these receptors, leading to insecticidal activity. The diversity of nAChR subtypes presents opportunities for developing selective insecticides. nih.gov

Structure-Activity Relationship (SAR) Studies for Target-Oriented Design (e.g., Urease Inhibitors, Nicotinic Acetylcholine Receptor Interactions)

Structure-activity relationship (SAR) studies are fundamental to the rational design of potent and selective agrochemicals. By systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key molecular features responsible for its effects.

Urease Inhibitors:

Research on furan-based chalcones has provided valuable SAR data for urease inhibition. Although these studies did not specifically include the 4-tert-butylphenyl substituent, they offer insights into the effects of other substitutions on the phenyl ring. For example, a study on a series of 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-ones revealed that the nature and position of substituents on the aryl ring significantly influence their urease inhibitory activity.

Nicotinic Acetylcholine Receptor Interactions:

While specific SAR studies for furan-based compounds targeting nAChRs are less common in the public domain, the general principles of ligand design for these receptors are well-established. Key interactions often involve hydrogen bonding, hydrophobic interactions, and cation-π interactions with aromatic residues in the receptor's binding pocket. The furan ring and the substituted phenyl group of this compound could participate in such interactions. Pharmacophore models for nAChR ligands often highlight the importance of features like hydrogen bond acceptors, hydrophobic groups, and aromatic rings, all of which are present in the target compound's scaffold. nih.gov

Development of Sustainable Agrochemicals from Biomass-Derived Furans

There is a growing emphasis on developing sustainable agrochemicals from renewable resources to reduce reliance on petrochemical feedstocks. Furan compounds, particularly furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals that can be derived from the dehydration of pentose (B10789219) and hexose (B10828440) sugars found in lignocellulosic biomass. plantprotection.plresearchgate.net

Furfural, which is structurally related to furan-2-carbaldehyde, is a versatile starting material for the synthesis of a wide range of chemicals. bldpharm.commdpi.com Its potential as a building block for agrochemicals is an active area of research. The development of efficient catalytic processes to convert biomass into furans and their derivatives is crucial for the economic viability of this approach. osti.gov This sustainable sourcing of the furan core could make compounds like this compound and its derivatives more environmentally friendly alternatives to existing agrochemicals.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 5-aryl-furan-2-carbaldehydes is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and selective methods continues to be a primary focus of future research. For a compound like 5-(4-Tert-butylphenyl)furan-2-carbaldehyde, which is typically synthesized via cross-coupling reactions, several promising research directions are emerging.

Future investigations will likely concentrate on the development and optimization of catalytic systems. While palladium-catalyzed reactions, such as Suzuki and Stille couplings, are standard, there is a growing interest in using more abundant and less toxic metals like copper and iron. mdpi.com Research into novel ligands that can enhance the efficiency and selectivity of these reactions for sterically hindered substrates, such as those involving the tert-butylphenyl group, will be crucial.

Furthermore, direct C-H activation and functionalization of the furan (B31954) ring represents a frontier in synthetic chemistry. nih.gov This approach, which avoids the pre-functionalization of starting materials, could offer a more atom-economical route to this compound and its derivatives. Continuous flow chemistry is another area that holds promise for the safer and more scalable production of furan derivatives, particularly for reactions that require high temperatures. nih.gov

Enzymatic and biocatalytic methods are also gaining traction as environmentally benign alternatives to traditional chemical synthesis. nih.govnih.gov The use of enzymes could lead to highly selective syntheses under mild conditions, reducing waste and energy consumption. nih.gov

Development of Advanced Functional Materials

The unique structure of this compound makes it a valuable building block for the creation of advanced functional materials. The furan ring, derivable from renewable biomass sources, positions these materials as sustainable alternatives to their petroleum-based counterparts. mdpi.comresearchgate.netpatsnap.com

One of the most promising areas of research is the development of novel polymers and resins. Furan-based polymers are known for their high thermal stability, strength, and resistance to chemical attack. wikipedia.org The incorporation of the bulky tert-butylphenyl group could further enhance these properties, leading to the creation of high-performance thermosetting polymers for applications in composites, coatings, and adhesives. digitellinc.com

The aldehyde group on the furan ring provides a reactive handle for a variety of polymerization and modification reactions. This could be exploited to create furan-based copolyesters, polyamides, and polyurethanes with tailored properties. nih.govresearchgate.net Research into the enzymatic polymerization of furan-based monomers is also a growing field, offering a sustainable route to these materials. nih.govnih.gov

Furthermore, furan derivatives have shown potential in the field of organic electronics, including organic solar cells and field-effect transistors. rsc.orgresearchgate.net The extended π-system of this compound could be a foundation for designing new semiconducting materials.

Multidisciplinary Approaches in Furan Research

The future of furan research, including the study of this compound, will increasingly rely on multidisciplinary collaborations. The journey from biomass-derived feedstocks to high-value chemicals and materials necessitates expertise from various fields. mdpi.com

The development of efficient biorefineries for the production of furan platform molecules like furfural (B47365) is a key area that requires the combined efforts of chemical engineers, biotechnologists, and chemists. mdpi.comuliege.be This integrated approach is essential for creating sustainable and economically viable supply chains for furan-based chemicals.

In the realm of materials science, collaborations between polymer chemists, physicists, and engineers will be vital for designing and fabricating advanced materials with specific functionalities. boku.ac.at For instance, the development of furan-based polymers for biomedical applications would involve expertise in materials science, biology, and medicine. numberanalytics.com

The potential biological activities of furan derivatives also open up avenues for collaboration with pharmacologists and medicinal chemists. ijabbr.comresearchgate.net While this article does not delve into specific therapeutic applications, the general exploration of structure-activity relationships of compounds like this compound could be a fruitful area of interdisciplinary research. nih.govmdpi.com

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry is poised to accelerate the pace of innovation in furan research significantly. Computational tools, such as Density Functional Theory (DFT), are becoming indispensable for understanding the electronic structure, properties, and reactivity of furan derivatives. researchgate.net

For this compound, computational modeling can be used to:

Predict the outcomes of synthetic reactions and optimize reaction conditions.

Elucidate the mechanisms of catalytic cycles. researchgate.net

Design novel catalysts with enhanced activity and selectivity.

Simulate the properties of polymers and other materials derived from this monomer, guiding experimental efforts.

The integration of high-throughput screening, both computationally and experimentally, can rapidly identify promising candidates for specific applications. For example, virtual screening of furan derivatives for their potential as organic semiconductors could streamline the discovery of new materials for electronic devices.

This integrated approach allows for a more rational and efficient research process, reducing the time and resources required for discovery and development. The continuous feedback loop between computational prediction and experimental validation will be a hallmark of future research in this field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.